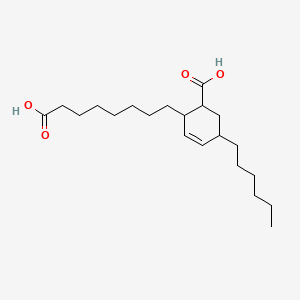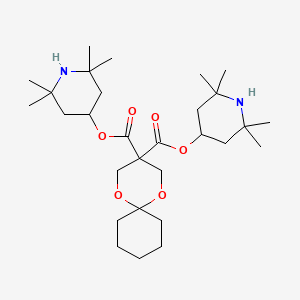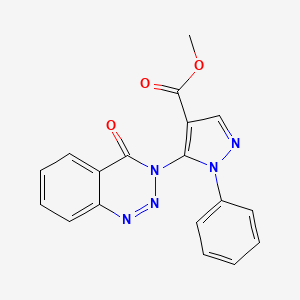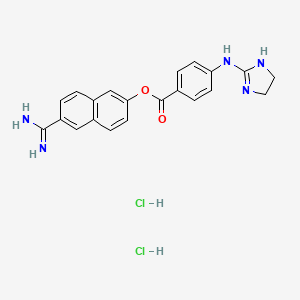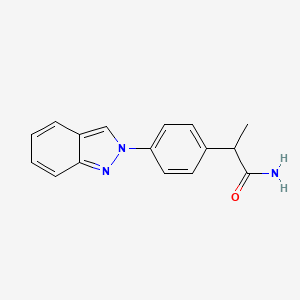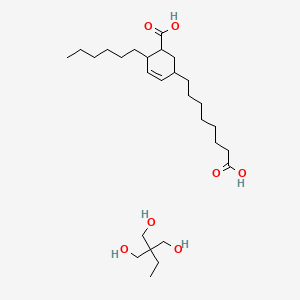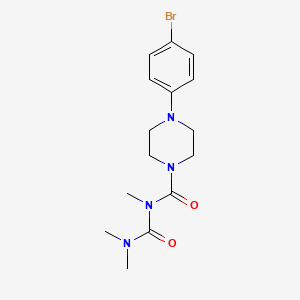
5-((Butylthio)methyl)-5-ethylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Butylthio)methyl)-5-ethylbarbituric acid is a barbiturate derivative that has garnered interest in various fields of scientific research. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of a butylthio group attached to the methyl position and an ethyl group at the 5-position of the barbituric acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylthio)methyl)-5-ethylbarbituric acid typically involves the reaction of barbituric acid with butylthiol and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of the Butylthio Intermediate
- React butylthiol with a suitable alkylating agent (e.g., methyl iodide) in the presence of a base to form the butylthio intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol), and a base (e.g., sodium hydroxide).
-
Step 2: Alkylation of Barbituric Acid
- React the butylthio intermediate with barbituric acid in the presence of an ethylating agent (e.g., ethyl bromide) to form this compound.
- Reaction conditions: Elevated temperature, solvent (e.g., dimethylformamide), and a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
5-((Butylthio)methyl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The ethyl and butylthio groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
5-((Butylthio)methyl)-5-ethylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives and heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 5-((Butylthio)methyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The butylthio and ethyl groups contribute to the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
類似化合物との比較
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate with hypnotic properties.
Uniqueness
5-((Butylthio)methyl)-5-ethylbarbituric acid is unique due to the presence of the butylthio group, which imparts distinct chemical and pharmacological properties. This modification enhances its lipophilicity and potentially alters its interaction with biological targets compared to other barbiturates.
特性
CAS番号 |
67050-71-9 |
|---|---|
分子式 |
C11H18N2O3S |
分子量 |
258.34 g/mol |
IUPAC名 |
5-(butylsulfanylmethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChIキー |
HVGGYULICYSPRC-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC1(C(=O)NC(=O)NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






